molecular formula C15H19N5O B2441457 N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide CAS No. 1428000-07-0

N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide

Cat. No.: B2441457
CAS No.: 1428000-07-0
M. Wt: 285.351
InChI Key: OQIWBEDIPAGZHB-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide is a compound that features a piperidine ring, a benzyl group, and a triazole ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the piperidine ring, a common motif in many bioactive molecules, and the triazole ring, known for its stability and biological activity, makes this compound a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide typically involves a multi-step process. One common method starts with the preparation of 4-(piperidin-1-yl)benzyl azide, which is then subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with propargyl carboxamide to form the triazole ring. The reaction conditions often include the use of copper sulfate and sodium ascorbate as catalysts in a solvent such as dimethyl sulfoxide (DMSO) or water .

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly and cost-effective may be explored .

Chemical Reactions Analysis

Types of Reactions

N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include piperidinone derivatives, dihydrotriazole derivatives, and various substituted benzyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. The piperidine ring can interact with receptors and enzymes, modulating their activity. The triazole ring can form stable complexes with metal ions, which can be exploited in various catalytic processes. The benzyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(piperidin-1-yl)benzylidene)benzenesulfonohydrazide
  • N-(piperidine-4-yl)benzamide derivatives
  • 4-(piperidin-1-yl)pyridine derivatives

Uniqueness

N-(4-(piperidin-1-yl)benzyl)-1H-1,2,3-triazole-5-carboxamide is unique due to the presence of both the piperidine and triazole rings, which confer distinct chemical and biological properties. The combination of these two moieties in a single molecule allows for a wide range of interactions with biological targets and enhances its potential as a versatile compound in various applications .

Properties

IUPAC Name

N-[(4-piperidin-1-ylphenyl)methyl]-2H-triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O/c21-15(14-11-17-19-18-14)16-10-12-4-6-13(7-5-12)20-8-2-1-3-9-20/h4-7,11H,1-3,8-10H2,(H,16,21)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQIWBEDIPAGZHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)CNC(=O)C3=NNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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